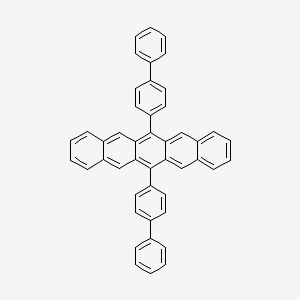

6,13-Bis(4-biphenylyl)pentacene

Description

Structure

3D Structure

Properties

IUPAC Name |

6,13-bis(4-phenylphenyl)pentacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H30/c1-3-11-31(12-4-1)33-19-23-35(24-20-33)45-41-27-37-15-7-9-17-39(37)29-43(41)46(44-30-40-18-10-8-16-38(40)28-42(44)45)36-25-21-34(22-26-36)32-13-5-2-6-14-32/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPCFCMBWVLRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C5C=CC=CC5=CC4=C(C6=CC7=CC=CC=C7C=C63)C8=CC=C(C=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Design for 6,13 Bis 4 Biphenylyl Pentacene

Convergent and Divergent Synthetic Pathways to 6,13-Disubstituted Pentacenes

The prevailing strategy for synthesizing 6,13-disubstituted pentacenes is a convergent approach that hinges on the functionalization of a common precursor, 6,13-pentacenequinone (B1223199). This method offers a reliable and high-yielding route to a wide array of pentacene (B32325) derivatives. The core of this pathway involves two critical steps: the initial addition of substituents to the quinone, followed by a restoration of the aromatic pentacene system.

Nucleophilic Addition Reactions to Pentacenequinone Precursors

The primary and most widely adopted method for introducing aryl substituents onto the pentacene skeleton begins with 6,13-pentacenequinone. nih.gov This process involves a double nucleophilic addition of an organometallic reagent to the carbonyl groups of the quinone. To synthesize 6,13-Bis(4-biphenylyl)pentacene, an organolithium or Grignard reagent derived from 4-bromobiphenyl (B57062) is typically used.

The reaction is generally performed by treating a solution of 6,13-pentacenequinone in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), with at least two equivalents of the 4-biphenylyllithium or 4-biphenylylmagnesium bromide reagent. researchgate.netresearchgate.net The reaction is initiated at low temperatures, often -78°C, and then allowed to warm to room temperature to ensure complete reaction. researchgate.net This addition transforms the quinone into a crucial intermediate, a 6,13-dihydro-6,13-diol derivative. The steric bulk of the biphenylyl groups plays a significant role, directing the reaction to the desired 6 and 13 positions. researchgate.net

Reductive Aromatization Protocols for Pentacene Diols

Following the nucleophilic addition, the resulting 6,13-bis(4-biphenylyl)-6,13-dihydropentacene-6,13-diol is not isolated in some procedures but is directly subjected to a reductive aromatization step. researchgate.net This critical step eliminates the two hydroxyl groups and re-establishes the fully conjugated aromatic π-system of the pentacene core.

A standard and effective reagent for this transformation is tin(II) chloride (SnCl₂). nih.govnih.gov The diol intermediate is treated with SnCl₂ in the presence of a strong acid, such as hydrochloric acid (HCl), in a suitable solvent like dimethylformamide (DMF) or acetone (B3395972). researchgate.netnih.gov This process facilitates the elimination of water molecules and the formation of the stable pentacene aromatic system, yielding the final product, this compound. researchgate.net Other reagents, such as potassium iodide with sodium hyposulfite in acetic acid, have also been employed for the reduction of similar diol intermediates. nih.gov

Advanced Cross-Coupling Strategies for Biphenylyl Moiety Incorporation (e.g., Suzuki-Miyaura, Stille Coupling)

While the nucleophilic addition route is dominant, advanced cross-coupling strategies offer alternative pathways for incorporating complex aryl groups. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful tool for forming carbon-carbon bonds. mdpi.comnih.gov

In a hypothetical application to this synthesis, one could envision a multi-step process. First, a 6,13-dihalopentacene (e.g., 6,13-dibromopentacene) would be synthesized. This intermediate could then be reacted with 4-biphenylboronic acid under Suzuki-Miyaura conditions. This would involve a palladium catalyst, such as Pd₂(dba)₃, a suitable phosphine (B1218219) ligand like SPhos, and a base (e.g., K₂CO₃ or K₃PO₄) in a solvent like toluene. mdpi.comnih.gov This method provides a versatile platform for introducing a wide variety of biaryl and other complex substituents onto the pentacene core. mdpi.com Although less common for this specific compound, such cross-coupling reactions are invaluable for creating diverse functionalized pentacenes that are not easily accessible through direct nucleophilic addition. researchgate.netnih.gov

Optimization of Reaction Conditions and Isolation Techniques

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity. Key parameters for optimization include the choice of solvent, reaction temperature, and purification method. For the nucleophilic addition step, anhydrous THF is a common solvent, and maintaining low initial temperatures (-78 °C) helps control the reaction's exothermicity and selectivity. researchgate.net

For the reductive aromatization, the choice of solvent can influence reaction time and yield. While DMF and acetone are effective, the reaction is noted to be very rapid (minutes) at or near room temperature. nih.gov The final product's low solubility in many common organic solvents aids in its purification. koreascience.kr Isolation typically involves filtration of the precipitated product after the reaction mixture is quenched. Further purification is often achieved through techniques like column chromatography on silica (B1680970) gel or recrystallization from high-boiling point solvents such as chlorobenzene (B131634) or toluene, which can improve the crystalline quality of the material. scirp.org

Purity Assessment and Scale-Up Considerations in Synthesis

Ensuring the purity of this compound is paramount for its application in electronic devices. The purity and structure of the final compound and its intermediates are confirmed using a suite of analytical techniques. uky.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the successful incorporation of the biphenylyl groups.

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

Elemental Analysis (EA): Determines the elemental composition (C, H) to verify the empirical formula.

When considering the scale-up of this synthesis, several challenges must be addressed. The management of heat generated during the exothermic nucleophilic addition and the handling of large volumes of anhydrous solvents are critical safety and logistical considerations. nih.gov The low solubility of the final product can complicate purification on a large scale, potentially requiring specialized filtration and recrystallization equipment. Furthermore, the cost and availability of the starting materials, particularly the 4-bromobiphenyl and organolithium reagents, become significant factors in large-scale production.

Regiochemical Control in Multi-Functionalized Pentacene Derivatives

Achieving precise regiochemical control is essential in the synthesis of functionalized pentacenes. For the synthesis of 6,13-disubstituted derivatives like this compound, the starting material, 6,13-pentacenequinone, provides inherent regioselectivity. The carbonyl groups are located at the most reactive positions of the pentacene core (C-6 and C-13).

Nucleophilic attack preferentially occurs at these electrophilic carbon atoms, naturally directing the incoming biphenylyl groups to the desired 6 and 13 positions. researchgate.net This inherent reactivity of the quinone precursor obviates the need for complex directing groups or multi-step strategies to control the position of substitution, making this a highly efficient and regioselective route to the symmetrically 6,13-disubstituted product. nih.gov Alternative synthetic routes starting from differently functionalized precursors would be necessary to achieve substitution at other positions on the pentacene backbone, such as the 2,9- or 5,14- positions. rsc.orgacs.org

Theoretical and Computational Investigations of Electronic Structure and Intermolecular Phenomena

Quantum Mechanical Analyses of Intramolecular Electronic Structure

Quantum mechanical methods provide profound insights into the intrinsic electronic properties of 6,13-Bis(4-biphenylyl)pentacene at the molecular level.

Density Functional Theory (DFT) for Molecular Orbital Characterization (HOMO-LUMO Profiles)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For pentacene (B32325) and its derivatives, DFT calculations, often at the B3LYP/6-311+G**//PM3 or similar levels of theory, are employed to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgacs.org These frontier orbitals are crucial in determining the optoelectronic properties of the material.

The HOMO is associated with the ability of a molecule to donate an electron, while the LUMO relates to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic and optical properties of the molecule. acs.org For instance, a smaller HOMO-LUMO gap generally corresponds to a material that can be more easily excited and may exhibit absorption at longer wavelengths. acs.org

| Compound | HOMO (eV) | LUMO (eV) | Calculated Gap (eV) |

|---|---|---|---|

| 6,13-bis(phenylthio)pentacene | -5.01 | -2.99 | 2.02 |

| TIPS-pentacene | -4.99 | -2.95 | 2.04 |

Computational Spectroscopic Insights into Electronic Transitions and Excited States

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic transitions and excited states of molecules like this compound. psu.edu These calculations can predict the energies of the lowest excited singlet (S1) and triplet (T1) states, which are fundamental to the molecule's photophysical behavior, including absorption and emission properties. psu.educhemrxiv.org

For substituted pentacenes, TD-DFT calculations have been used to determine how different functional groups affect the excited state energies. psu.edu For example, in a study of various 6,13-bis(substituted) pentacenes, TD-DFT at the B3LYP/6-31+G* level was used to calculate the S1 and T1 energies. psu.edu These theoretical values are crucial for understanding processes like singlet fission, where one singlet exciton (B1674681) converts into two triplet excitons, a phenomenon of great interest for enhancing solar cell efficiency. nih.govacs.org

The absorption spectra of pentacene derivatives are characterized by distinct vibronic features. aps.org Computational studies can help assign these features to specific electronic and vibrational transitions. For instance, the absorption spectrum of a TIPS-pentacene solution shows several peaks that can be correlated with calculated electronic transitions. aps.org

| Compound | S1 Energy (eV) | T1 Energy (eV) |

|---|---|---|

| Pentacene | 2.20 | 1.02 |

| 6,13-bis(trimethylsilylethynyl)pentacene | 2.02 | 0.91 |

Evaluation of Intramolecular Charge Distribution and Orbital Localization

The distribution of charge within the this compound molecule and the localization of its frontier molecular orbitals are critical for understanding its behavior in electronic devices. Computational analysis can provide detailed maps of the electrostatic potential (ESP) and the spatial distribution of the HOMO and LUMO. mdpi.com

The HOMO of pentacene is primarily localized on the pentacene core, with significant contributions from the carbon p-orbitals. bris.ac.uk The LUMO also resides mainly on the pentacene backbone. bris.ac.uk The introduction of substituents, such as the 4-biphenylyl groups, can influence the electron density distribution. These substituents can either donate or withdraw electron density, thereby altering the electrostatic potential across the molecule. mdpi.com This modulation of the intramolecular charge distribution can, in turn, affect intermolecular interactions and charge transport properties in the solid state.

Modeling of Intermolecular Interactions and Condensed-Phase Electronic Band Structure

The performance of this compound in electronic devices is highly dependent on how the molecules pack together in the solid state and the resulting electronic properties of the condensed phase.

Simulation of Molecular Packing Arrangements and Crystal Architectures (e.g., π-stacking, herringbone motifs)

The arrangement of molecules in the crystalline state dictates the degree of intermolecular electronic coupling, which is essential for efficient charge transport. Pentacene itself typically adopts a herringbone packing motif. cambridge.org However, the introduction of bulky substituents at the 6,13-positions, such as the triisopropylsilylethynyl (TIPS) groups in TIPS-pentacene, can disrupt this packing and promote more favorable face-to-face π-stacking arrangements. nih.gov These arrangements, which can include 1D slipped-stack or 2D brick-wall motifs, lead to shorter intermolecular distances and enhanced electronic coupling. cambridge.orgnih.gov

For this compound, the large biphenylyl substituents are expected to play a significant role in determining the solid-state packing. While specific crystallographic data for this compound was not found in the search results, studies on other arylated pentacenes can provide insights. For instance, 6,13-bis(oligothienyl)pentacenes have been shown to form a 1-dimensional slipped-stack arrangement with close interplanar distances between the pentacene cores. nih.gov The specific geometry, including the degree of π-stacking and the intermolecular distances, will be a result of the interplay between the π-π interactions of the pentacene cores and the steric and electronic effects of the biphenylyl substituents.

| Motif | Description | Example Compound | Reference |

|---|---|---|---|

| Herringbone | Edge-to-face arrangement of molecules. | Pentacene | cambridge.org |

| 1D Slipped-Stack | Molecules stack in one dimension with a lateral offset. | 6,13-bis(trimethylsilyl)pentacene | cambridge.org |

| 2D Brick-Wall | Molecules form a two-dimensional layered structure. | TIPS-pentacene | cambridge.org |

Theoretical Descriptions of Polarization Effects in Thin Films

In the condensed phase, particularly in thin films, intermolecular interactions lead to polarization effects that can significantly alter the electronic properties compared to the isolated molecule. When molecules aggregate, the interaction between their transition dipoles can lead to shifts in the absorption spectra. aps.org

Theoretical models can be used to describe these polarization effects. For instance, in thin films of TIPS-pentacene, a redshift in the absorption spectrum compared to the solution spectrum is observed, which is a signature of charge transfer excitonic coupling. aps.org This coupling is highly sensitive to the relative alignment of the molecules. DFT calculations of charge transfer integrals between neighboring molecules can provide further evidence for this charge transfer mediated coupling and offer insights into how strain and molecular packing affect carrier mobility. aps.org The introduction of polar substituents can also be a strategy to enforce specific packing arrangements through dipolar interactions, which can lead to enhanced orbital overlap and improved charge transport. newbooks-services.de

Analysis of Electron-Phonon Coupling and Vibrational Influence on Electronic Transport

Electron-phonon (e-ph) coupling refers to the interaction between charge carriers (electrons or holes) and the atomic vibrations (phonons) of the crystal lattice. caltech.edu This interaction is a critical factor determining the charge transport mechanism and limiting carrier mobility in organic semiconductors. researchgate.netcaltech.edu

In materials like pentacene and its derivatives, the "softness" of the organic crystal means that thermal vibrations can significantly influence the electronic Hamiltonian. aps.org Computational studies, often employing first-principles calculations based on DFT, are used to analyze this coupling. researchgate.net The analysis typically involves calculating the e-ph coupling strength for various vibrational modes.

Research on pentacene has revealed several key insights:

Dominance of Low-Frequency Modes: E-ph scattering is primarily limited by low-frequency intermolecular phonons (typically below 150 cm⁻¹), even though these may not be the modes with the strongest individual coupling strength. researchgate.net These vibrations correspond to the collective motions of molecules relative to each other, such as sliding or twisting, which directly modulate the intermolecular distances and orientations.

Impact on Band Structure: Strong e-ph coupling can lead to a narrowing of the electronic bands as temperature increases. aps.org This effect, known as polaron formation, signifies that the charge carrier and its associated lattice distortion move together as a single quasiparticle, increasing its effective mass and often leading to a transition from band-like transport at low temperatures to hopping transport at higher temperatures. acs.org

The interaction can be quantified by a mass enhancement factor (λ), which can be determined experimentally through photoemission spectroscopy and compared with theoretical predictions. For pentacene, this factor has been measured, and the dominant contributions were inferred to come from intermolecular vibrations. aps.org

Computational Studies on the Impact of External Strain on Electronic Properties

Strain engineering is an emerging strategy to controllably tune the electronic properties of semiconductor materials. beilstein-journals.org By applying mechanical strain (either compressive or tensile), it is possible to modify the crystal lattice structure, which in turn alters the electronic band structure and charge transport characteristics.

Computational studies, primarily using DFT, are an ideal tool to investigate the effects of strain on materials like this compound before experimental realization. These simulations can predict how key parameters change under applied strain.

Key effects of strain on organic molecular crystals include:

Modulation of Intermolecular Distance: Compressive strain forces molecules closer together, which can significantly increase the overlap between their π-orbitals. This generally leads to larger charge transfer integrals and can enhance charge mobility. researchgate.net Conversely, tensile strain increases intermolecular distances, weakening electronic coupling.

Bandgap Tuning: The application of strain can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the material's bandgap. beilstein-journals.org For example, studies on other 2D materials have shown that compressive strain can induce a bandgap opening in otherwise metallic or semi-metallic materials. beilstein-journals.org

Anisotropic Effects: The impact of strain is often highly anisotropic, depending on the direction it is applied relative to the crystal axes. Strain applied along the π-stacking direction is expected to have the most profound impact on charge transport properties.

For this compound, the bulky side groups would play a complex role in how the material responds to strain. They could act as "springs" or steric buffers, potentially leading to unique and non-linear changes in the crystal packing and electronic properties under pressure. Computational models can simulate these effects by systematically varying the lattice parameters and recalculating the electronic structure and transport parameters.

The table below summarizes the general effects of strain on the electronic properties of organic semiconductors as predicted by computational studies.

| Type of Strain | Effect on Intermolecular Distance | Predicted Impact on Charge Transfer Integral (V) | Predicted Impact on Bandgap (E_g) |

|---|---|---|---|

| Compressive | Decreases | Increases | Can increase or decrease, potentially opening a gap beilstein-journals.org |

| Tensile | Increases | Decreases | Can increase or decrease |

Photophysical Processes and Exciton Dynamics in 6,13 Bis 4 Biphenylyl Pentacene Systems

Exciton (B1674681) Generation and Energy Transfer Mechanisms

Upon photoexcitation, organic semiconductors like 6,13-Bis(4-biphenylyl)pentacene generate excitons, which are coulombically bound electron-hole pairs. The subsequent fate of these excitons is dictated by a series of competing dynamic processes, including diffusion, energy transfer, and recombination.

Singlet Exciton Diffusion and Transport Characteristics

Singlet excitons (S₁), once generated, are not static. They can migrate through the material via a process known as exciton diffusion. This transport is critical for applications like solar cells, where the exciton must reach a donor-acceptor interface to be dissociated into free charge carriers. The diffusion process in functionalized pentacenes is highly dependent on the molecular arrangement in the solid state.

In crystalline pentacene (B32325) derivatives, exciton transport is often anisotropic, meaning its efficiency varies along different crystallographic axes. acs.org For instance, in materials like 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), a well-studied analogue, triplet exciton diffusion has been shown to occur predominantly along a single crystallographic axis due to the specific π-stacking arrangement. acs.org While isotropic diffusion models can sometimes fit experimental data on bimolecular annihilation, they may yield unphysical parameters, highlighting the necessity of considering the anisotropic nature of the material. acs.org The exciton diffusion length, which is the average distance an exciton travels before decaying, is a key performance metric. In many organic semiconductors, this length is typically on the order of tens of nanometers. rsc.org The transport mechanism can be described as either Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole coupling mechanism, or Dexter Energy Transfer, a short-range process requiring wavefunction overlap. rug.nl For singlet excitons, FRET is often the dominant mechanism. rug.nl

Formation and Evolution of Charge-Transfer (CT) States at Interfaces

In photovoltaic devices, the most crucial step following exciton diffusion is charge separation, which occurs at the interface between an electron-donating material (like pentacene) and an electron-accepting material (like C₆₀). When the singlet exciton reaches this heterojunction, it can evolve into a charge-transfer (CT) state, where the electron has been transferred to the acceptor and the hole remains on the donor, but they are still coulombically bound across the interface. mdpi.comosti.gov

The energy and dynamics of these CT states are paramount for device efficiency. mdpi.com Several factors influence their formation and evolution:

Molecular Orientation: The relative orientation of the pentacene molecules at the interface (e.g., "face-on" vs. "edge-on") significantly impacts the electronic coupling and the energy levels. mdpi.comosti.gov For pentacene/C₆₀ interfaces, a larger vacuum level shift is observed for face-on orientations compared to edge-on, affecting the effective bandgap and the driving force for charge separation. osti.govdiva-portal.org

Solid-State Effects: The polarizable environment of the solid state stabilizes the CT state compared to the gas phase, a phenomenon known as gap renormalization. mdpi.com

Charge Delocalization: The extent to which the charge is delocalized over several molecules can reduce the electron-hole interaction, facilitating the final separation into free charge carriers. mdpi.com

The energy of the CT state is a critical parameter as it represents a potential energy loss pathway; its decay back to the ground state is a primary recombination mechanism that limits device voltage. mdpi.com

| Factor Affecting CT States | Description | Impact on Device Performance |

| Molecular Orientation | Arrangement of donor/acceptor molecules at the interface (e.g., face-on, edge-on). mdpi.comosti.gov | Influences electronic coupling, interface dipoles, and energy level alignment, thereby affecting charge separation efficiency. osti.gov |

| Intermolecular Distance | Separation between donor and acceptor molecules. | Affects the balance between efficient charge transfer and the binding energy of the CT state; closer proximity can increase recombination. osti.gov |

| Dielectric Environment | The local polarity and polarizability of the surrounding medium. mdpi.com | Stabilizes the CT state, lowering its energy relative to the initial exciton state. This impacts the open-circuit voltage. mdpi.com |

| Electronic Coupling | The degree of wavefunction overlap between the donor and acceptor. osti.gov | Stronger coupling facilitates the initial charge transfer but can also promote faster charge recombination. osti.gov |

Singlet Fission Phenomena and Triplet Exciton Management

Mechanistic Pathways of Singlet Fission in Aryl-Substituted Pentacenes

The mechanism of singlet fission is an area of intense research and is generally understood to proceed in at least two steps. aip.org First, the photo-generated S₁ state couples with a neighboring ground state molecule (S₀) to form a singlet-correlated triplet-pair state, denoted as ¹(T₁T₁). nih.govaip.orgresearchgate.net This intermediate is crucial as its formation is spin-allowed and can therefore be extremely fast, occurring on sub-picosecond timescales in some pentacene systems. aip.orgaps.org Subsequently, this correlated pair state must dissociate into two independent, freely diffusing triplet excitons. aip.org

Two primary mechanistic viewpoints have been debated:

Direct Coupling Mechanism: This model proposes that SF proceeds through a direct two-electron coupling between the initial singlet state and the final triplet-pair state. This process is mediated by intermolecular motion that facilitates the necessary nonadiabatic coupling. researchgate.net

Charge-Transfer Mediated Mechanism: An alternative view suggests that higher-lying charge-transfer states act as virtual intermediates, mediating the coupling between the S₁ and ¹(T₁T₁) states through a coherent superexchange mechanism. aps.org The accessibility of CT states can depend strongly on the dimer geometry and intermolecular distance. acs.org

Influence of Molecular Aggregation and Packing on Singlet Fission Efficiency

The efficiency and rate of singlet fission are exquisitely sensitive to the way molecules pack together in the solid state. rsc.orgacs.org The geometric relationship between adjacent chromophores dictates the intermolecular electronic couplings that govern the entire SF process. nih.gov

Packing Geometry: Slip-stacked packing arrangements, common in pentacene derivatives, are often found to enhance the electronic couplings necessary for ultrafast SF. aps.org In contrast, specific packing motifs can be detrimental. For example, in certain crystalline films of 5,14-substituted pentacenes, a different local packing arrangement leads to rapid quenching of the triplet pairs, resulting in a near-zero yield of free triplets, whereas the 6,13-substituted isomers show quantitative triplet yields. acs.org

| System | SF Rate / Time Constant | Observation |

| 6,13-diphenylpentacene (B1588878) (DPP) Aggregates | 0.074 ps⁻¹ | Baseline SF rate in pure DPP aggregates. rsc.org |

| DPP co-aggregated with PbS QDs (r=2.2 nm) | 0.37 ps⁻¹ | Significant acceleration of SF due to interaction with the QD surface. rsc.org |

| Biphenyl-bridged pentacene dimer | τ(SF) ≈ 730 ps | Intramolecular SF in a non-conjugated dimer. nih.gov |

| Li-coordinated dimer of dipyridyl pyrrole (B145914) bipentacene | τ(SF) ≈ 100 ps | 7-fold rate increase upon coordination-induced dimer formation, enhancing through-space coupling. nih.gov |

Mechanisms of Exciton Quenching and Recombination

Exciton quenching and recombination are loss processes that compete with productive pathways like charge separation or light emission. These mechanisms limit the lifetime and diffusion length of excitons, ultimately impacting device performance.

Exciton-Exciton Annihilation: This is a bimolecular quenching process that becomes significant at high exciton densities, such as those generated by intense laser pulses or high illumination conditions. researchgate.netaps.org When two excitons meet, one or both can be de-excited non-radiatively. In the case of singlet-singlet annihilation, one exciton returns to the ground state while the other is promoted to a higher excited state, which then rapidly decays. For triplet-triplet annihilation (TTA), the collision of two triplets can result in the formation of an excited singlet state (a process used in upconversion) or non-radiative decay. acs.orgaip.org

Packing-Induced Quenching: As mentioned previously, certain molecular packing arrangements can introduce rapid decay pathways. In some crystalline pentacene derivatives, strong coupling to the ground state promotes a fast nonadiabatic transition that completely quenches the correlated triplet pair before it can separate, effectively shutting down the productive SF channel. acs.org

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the provided, detailed outline.

There is a significant discrepancy between the specified subject compound and the topics requested in the outline. The outline, which details specific charge transport mechanisms, thin-film fabrication techniques, and processing effects, corresponds to the well-studied and widely reported compound 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) and other similar pentacene derivatives.

However, comprehensive searches for "this compound" did not yield the specific data required to populate the sections and subsections of the requested outline. The chemical, physical, and electronic properties of pentacene derivatives are highly dependent on their substituent groups. The 4-biphenylyl groups of the requested compound are structurally and electronically distinct from the triisopropylsilylethynyl groups of TIPS-pentacene. Therefore, using data and research findings from TIPS-pentacene to describe this compound would be scientifically inaccurate and misleading.

To maintain scientific accuracy, an article cannot be generated under these constraints.

An article on the chemical compound “this compound” focusing on the requested aspects of charge transport and thin film engineering cannot be generated at this time. A thorough search of scientific literature has revealed a lack of specific experimental data and research findings for this particular pentacene derivative corresponding to the detailed outline provided.

The existing body of research on pentacene-based organic semiconductors is extensive; however, it is predominantly focused on unsubstituted pentacene and its more commonly studied derivatives, such as 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene). While general principles of charge transport, thin film morphology control, and interfacial engineering are applicable across the class of pentacene derivatives, providing a scientifically accurate and detailed analysis as requested requires specific studies on this compound.

Generating content on the following topics, as per the user's request, would necessitate speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy and strict adherence to the subject matter:

Strategies for Promoting Long-Range Crystalline Order and Minimizing Defects: Specific deposition conditions, solvent choices, and annealing procedures are highly material-dependent.

Semiconductor/Dielectric Interface Effects: The interaction between this compound and various dielectric surfaces, which dictates carrier accumulation and mobility, has not been sufficiently characterized in available literature.

Charge Injection and Extraction at Semiconductor/Electrode Interfaces: Data on the energy level alignment of this compound with common electrode materials is not available, preventing a detailed discussion of contact resistance.

Role of Grain Boundaries and Crystalline Defects: While grain boundaries are known to impede charge transport, the specific impact and characteristics within this compound films have not been detailed.

Doping Strategies: There is no specific information on the successful doping of this compound to modulate its charge carrier concentration or type.

To provide an accurate and authoritative article, it is essential to rely on peer-reviewed research that directly investigates the compound . Without such sources, the generation of the requested article is not possible.

Advanced Characterization Techniques for Probing 6,13 Bis 4 Biphenylyl Pentacene Systems

Structural Characterization of Bulk Materials and Thin Films

The arrangement of molecules in the solid state is a critical determinant of the electronic properties of organic semiconductors. Techniques that can elucidate the crystalline structure, surface morphology, and molecular packing are therefore essential.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Orientation

X-ray diffraction is a powerful, non-destructive technique used to determine the crystallographic structure of materials. For DBP and related pentacene (B32325) derivatives, XRD is instrumental in identifying the crystalline phases present in both bulk powders and thin films. kyoto-u.ac.jpuni-muenchen.de The positions and intensities of the diffraction peaks provide information about the lattice parameters and the orientation of the crystalline domains with respect to the substrate. kyoto-u.ac.jpuni-muenchen.de

Different polymorphs, or crystal structures, of pentacene-based materials can exhibit significantly different electronic properties. kyoto-u.ac.jpuni-muenchen.de For instance, the "thin film phase" of pentacene, often observed in device-relevant configurations, has a distinct interlayer spacing compared to the "bulk phase". kyoto-u.ac.jp XRD allows for the precise measurement of these interlayer spacings, which is crucial for understanding charge transport pathways. kyoto-u.ac.jpuni-muenchen.de Grazing incidence X-ray diffraction (GIXD) is a surface-sensitive variant of XRD that is particularly useful for characterizing the structure of thin films, providing information about the in-plane molecular ordering. acs.org

Atomic Force Microscopy (AFM) for Surface Topography and Grain Structure Analysis

The morphology of the thin film has a profound impact on device performance, as grain boundaries can act as traps for charge carriers, impeding their transport. AFM studies have shown that the growth of pentacene films can be influenced by the underlying substrate, with different surface treatments leading to variations in grain size and film smoothness. researchgate.net By analyzing AFM images, researchers can correlate the film's microstructure with its electronic properties, providing valuable feedback for optimizing deposition processes. nih.govresearchgate.net

Electron Microscopy (e.g., SEM, TEM) for Microstructural Features and Film Thickness

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are powerful techniques that use a focused beam of electrons to generate images of a sample. SEM provides high-resolution images of the surface topography and is often used to examine the morphology of DBP thin films on a larger scale than AFM. researchgate.net It can reveal details about the interconnectivity of crystalline domains and the presence of defects. researchgate.net

TEM, on the other hand, requires the electron beam to pass through the sample, providing information about the internal structure. For DBP, TEM can be used to determine the film thickness and to visualize the crystalline lattice at a high resolution, offering direct insight into the molecular arrangement. researchgate.net Low-energy electron microscopy (LEEM) is another valuable technique that can be used to study the growth and crystal structure of very thin pentacene films in real-time. acs.org

Techniques for Elucidating Molecular Packing and Intermolecular Distances

Single-crystal X-ray diffraction, when suitable crystals can be grown, offers the most precise determination of molecular packing, revealing the relative orientation of neighboring molecules and the distances between their π-systems. e-bookshelf.demdpi.com For thin films, where large single crystals are often not available, techniques like grazing incidence X-ray diffraction (GIXD) combined with computational modeling can provide detailed information about the molecular packing. acs.org These studies have revealed that functionalized pentacenes like DBP can adopt favorable face-to-face π-stacking arrangements with short intermolecular distances, which facilitates strong electronic coupling between molecules. mdpi.com

Table 1: Comparison of Structural Characterization Techniques for DBP

| Technique | Information Provided | Scale | Sample Type |

| X-ray Diffraction (XRD) | Crystalline phase, lattice parameters, orientation | Bulk, Thin Film | Powder, Film |

| Atomic Force Microscopy (AFM) | Surface topography, grain size, roughness | Nanometer to Micrometer | Film |

| Electron Microscopy (SEM/TEM) | Microstructure, film thickness, defects | Nanometer to Millimeter | Film, Cross-section |

| Single-Crystal XRD | Precise molecular packing, intermolecular distances | Angstrom | Single Crystal |

| Grazing Incidence XRD (GIXD) | In-plane molecular ordering, packing in thin films | Angstrom to Nanometer | Thin Film |

Spectroscopic Probes of Electronic and Photophysical Dynamics

Understanding the fate of photoexcitations in DBP is crucial for its application in optoelectronic devices. Time-resolved spectroscopic techniques provide a window into the ultrafast processes that govern the behavior of excitons, the fundamental photo-excited states in organic materials.

Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption) for Exciton (B1674681) Kinetics

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for studying the dynamics of excited states on their natural timescale, which is typically femtoseconds to picoseconds. nih.govacs.org In a fs-TA experiment, a short "pump" laser pulse excites the sample, and a subsequent "probe" pulse, delayed in time, measures the changes in the sample's absorption spectrum. By varying the delay between the pump and probe pulses, a "movie" of the excited state evolution can be created. nih.gov

For DBP and related pentacene derivatives, fs-TA is used to track the kinetics of singlet excitons, which are the primary photoexcited species. nih.gov The transient absorption spectra reveal characteristic features such as ground-state bleach, stimulated emission, and photoinduced absorption, which provide a fingerprint of the singlet exciton. nih.gov By analyzing the decay of these features, the lifetime of the singlet exciton can be determined. nih.govacs.org

Furthermore, fs-TA is instrumental in studying singlet fission, a process where a singlet exciton converts into two triplet excitons. nih.govnih.gov The appearance of new absorption features corresponding to the triplet state allows for the direct observation and quantification of the singlet fission rate and yield. nih.gov These studies have shown that the molecular packing and the nature of the substituents on the pentacene core have a profound impact on the efficiency of singlet fission. acs.org

Table 2: Key Kinetic Parameters from Transient Absorption Spectroscopy of Pentacene Systems

| Process | Timescale | Spectroscopic Signature |

| Singlet Exciton Formation | < 100 fs | Appearance of ground-state bleach, stimulated emission, and singlet photoinduced absorption nih.gov |

| Singlet Fission | ~80 fs - few ps | Decay of singlet features and rise of triplet pair absorption features nih.gov |

| Triplet Pair Decay | ~2 ps - nanoseconds | Decay of the triplet pair photoinduced absorption band nih.gov |

Photoelectron Spectroscopy (e.g., UPS, XPS) for Ionization Energies and Electronic Level Alignment

Photoelectron spectroscopy is a pivotal surface-sensitive technique for investigating the electronic properties of organic semiconductors like 6,13-Bis(4-biphenylyl)pentacene and its analogues. By analyzing the kinetic energy of photo-emitted electrons, X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) provide direct measurements of core-level and valence-level binding energies, respectively. These measurements are crucial for determining fundamental electronic parameters such as ionization energy (IE), electron affinity (EA), and the alignment of energy levels at interfaces, which govern charge injection and transport in electronic devices. researchgate.netaip.orgresearchgate.net

Ionization Energy and Electronic Levels: UPS is used to measure the ionization energy, which corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO). e-asct.org For instance, the ionization energy of a pentacene film was calculated to be 4.97 eV. e-asct.org XPS, which uses higher energy X-rays, probes the deeper core-level electrons. d-nb.info The binding energies of these core levels are also influenced by the molecular environment and orientation. aip.org A key finding is the direct linear relationship between the shift in core-level ionization energy (measured by XPS) and the shift in HOMO ionization energy (measured by UPS) when molecular orientation changes. aip.org This indicates that changes in the solid-state environment affect all electronic levels in a consistent manner with respect to the vacuum level. aip.org

Electronic Level Alignment at Interfaces: The performance of organic electronic devices is critically dependent on the energy level alignment at the interfaces between the organic semiconductor and other materials, such as electrodes or other organic layers. e-asct.orgwisc.edu In-situ UPS and XPS are used to map the electronic structure across these interfaces. Studies on pentacene interfaces with materials like Indium Tin Oxide (ITO) have revealed the formation of an interface dipole of 0.24 eV and band bending of 0.11 eV. e-asct.org At a pentacene/C60 interface, significant band bending of 0.30 eV in the pentacene layer and 0.25 eV in the C60 layer was observed, indicating charge transfer between the p-type and n-type materials. e-asct.org

The molecular orientation at these interfaces significantly impacts the ionization energy and, consequently, the charge injection barriers. researchgate.net For example, the hole injection barrier between pentacene and a silver electrode was found to vary dramatically from 1.1 eV to 0.45 eV depending on the presence and orientation of an interfacial layer. researchgate.net This highlights the ability to engineer interface energetics by controlling molecular orientation.

Table 1: Electronic Properties of Pentacene Systems Determined by Photoelectron Spectroscopy

| Parameter | Value (eV) | System | Technique | Source(s) |

| Ionization Energy (IE) | 4.97 | Pentacene | UPS | e-asct.org |

| Interface Dipole | 0.24 | Pentacene on ITO | UPS | e-asct.org |

| Band Bending | 0.11 | Pentacene on ITO | UPS | e-asct.org |

| HOMOp−LUMOn | 0.97 | Pentacene/C60 | UPS/XPS | e-asct.org |

| Hole Injection Barrier | 1.1 | Pentacene on pristine Ag(111) | UPS | researchgate.net |

| Hole Injection Barrier | 0.45 | Pentacene on PQ-covered Ag(111) | UPS | researchgate.net |

Terahertz (THz) Spectroscopy for Probing Photoconductivity and Carrier Dynamics

Terahertz (THz) time-domain spectroscopy (TDS) is a powerful, non-contact optical technique for investigating the transient photoconductivity and charge carrier dynamics in organic semiconductors. arxiv.orgaps.org This method uses sub-picosecond pulses of far-infrared radiation to probe the response of photoexcited charge carriers. aps.org Because THz radiation is sensitive to mobile charge quasiparticles like free carriers and polarons, it allows for the direct measurement of key transport parameters such as carrier mobility and trapping times without the need for fabricating electrical contacts. arxiv.orgaps.org

In an optical-pump, THz-probe experiment, a femtosecond laser pulse first excites the semiconductor, generating charge carriers. A time-delayed THz pulse then measures the change in the material's far-infrared transmission, which is directly related to its conductivity. arxiv.org By varying the delay between the pump and probe pulses, the evolution of the photoconductivity can be tracked on a picosecond timescale. arxiv.org

Studies on pentacene single crystals using this technique have provided significant insights into their intrinsic transport properties. arxiv.org The transient THz signal reveals the presence of free carriers that are subsequently trapped on a timescale of a few picoseconds or less. arxiv.org This rapid trapping can be due to the formation of excitons, small polarons, or capture by impurities. arxiv.org The temperature dependence of carrier mobility has also been quantified, showing a decrease in mobility at higher temperatures, which is characteristic of band-like transport limited by phonon scattering. arxiv.org

Table 2: Carrier Dynamics in Pentacene Measured by THz Spectroscopy

| Parameter | Value | Conditions | Source(s) |

| Carrier Mobility (µ) | ~0.4 cm²/Vs | 30 K | arxiv.org |

| Carrier Mobility (µ) | ~0.2 cm²/Vs | Room Temperature | arxiv.org |

| Carrier Trapping Time | < a few ps | - | arxiv.org |

Spatially Resolved Optical and Photoluminescence Techniques for Exciton Diffusion Mapping

Understanding exciton diffusion is fundamental to optimizing the performance of optoelectronic devices, as the exciton diffusion length defines the effective volume where light absorption can lead to charge separation. researchgate.net Spatially resolved optical techniques, such as transient absorption (TA) microscopy and polarization-resolved photoluminescence (PL) microscopy, are employed to directly visualize and quantify exciton transport in materials like this compound and its derivatives. colorado.eduacs.org

These methods involve creating a localized population of excitons with a focused laser pulse and then imaging their spatial distribution as a function of time. colorado.eduaps.org The expansion of this population over time provides a direct measure of exciton diffusivity and diffusion length. aps.org

Mapping Exciton Transport in Polycrystalline Films: Research on polycrystalline films of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) using TA microscopy has revealed the critical role of morphology in governing exciton dynamics. colorado.edu These studies show that the spatiotemporal expansion of excitons changes abruptly when they approach grain boundaries. colorado.edu Grain boundaries often contain localized electronic states that can act as barriers or traps, substantially limiting exciton transport across them. colorado.eduacs.org

Polarization-resolved PL microscopy further elucidates the relationship between molecular ordering and exciton transport. By probing the linear dichroism and PL, these techniques can simultaneously map the molecular orientation within crystalline grains and identify how grain boundaries impede exciton diffusion. acs.org For example, studies have revealed localized electronic states at grain boundaries that create an energy barrier for exciton transport. acs.org

The degree of exciton delocalization is also a key parameter. In solid-state TIPS-pentacene, the lowest energy exciton has been found to be delocalized over approximately 3 nm, spanning several molecules. spiedigitallibrary.org The ability to directly image these processes provides crucial feedback for optimizing material processing and film deposition to achieve larger grain sizes and more favorable grain boundary structures, thereby enhancing exciton diffusion lengths. acs.org

Table 3: Exciton Properties in Pentacene Derivatives

| Parameter | Value | Material | Technique | Source(s) |

| Exciton Delocalization | ~3 nm | TIPS-Pentacene | Linear Optical Absorption / Theory | spiedigitallibrary.org |

| Exciton Transport Character | Diffusive to Sub-diffusive | Tetracene (crystalline vs. poly) | Delayed Fluorescence Microscopy | colorado.edu |

| Key Limiting Factor | Exciton trapping at grain boundaries | TIPS-Pentacene | Transient Absorption Microscopy | colorado.edu |

Methodologies for Electrical Characterization of Charge Transport Phenomena

The definitive characterization of charge transport in organic semiconductors is achieved through the fabrication and analysis of electronic devices, most notably the Organic Field-Effect Transistor (OFET). wisc.edupolymtl.ca The OFET architecture allows for a direct evaluation of how efficiently charge carriers move through the material under an applied electric field. wisc.edu

Organic Field-Effect Transistors (OFETs): An OFET is a three-terminal device where a gate electrode modulates the conductivity of the semiconductor channel between the source and drain electrodes. wisc.edu Charge carriers are induced at the interface between the semiconductor and the gate dielectric, meaning the device is highly sensitive to the properties of the first few molecular layers. wisc.edu By measuring the current-voltage (I-V) characteristics of an OFET, several key performance metrics can be extracted:

Field-Effect Mobility (µ): This is the most critical parameter, quantifying the average drift velocity of charge carriers per unit electric field. High mobility is essential for high-performance transistors and circuits.

On/Off Current Ratio (Ion/Ioff): This ratio indicates the device's switching capability, representing the difference in current between the "on" (conducting) and "off" (non-conducting) states.

Threshold Voltage (Vth): This is the gate voltage required to initiate the formation of a conductive channel.

The charge transport properties are strongly influenced by the molecular packing and crystallinity of the organic thin film, which can be investigated using techniques like Grazing Incidence X-ray Diffraction (GIXRD) and Atomic Force Microscopy (AFM). polymtl.ca For soluble derivatives like TIPS-pentacene, solution-processing techniques can be optimized to promote favorable crystal structures, such as face-to-face π-stacking, which is believed to enhance charge mobility. polymtl.ca

Complementary Characterization Techniques: In addition to OFETs, other electrical characterization methods provide further insight. Capacitance-voltage (C-V) measurements on metal-insulator-semiconductor (MIS) structures can be used to determine carrier density and trap state distributions. nih.gov For more complex structures like double-layer diodes, techniques such as Electric-Field-Induced Optical Second-Harmonic Generation (EFISHG) can be coupled with I-V measurements to deconstruct the electric field distribution and analyze carrier transport mechanisms across internal interfaces. aip.org Blending semiconductors with other materials, such as carbon nanotubes, and analyzing the resulting I-V and C-V behavior can also elucidate charge injection and transport mechanisms. nih.gov

Table 4: Representative Charge Transport Properties of Pentacene-Based Devices

| Device/Material | Mobility (µ) (cm²/Vs) | On/Off Ratio | Measurement Method | Source(s) |

| 6,13-Bis(4-propylphenyl)pentacene | 10⁻⁴ | 10² | OFET | researchgate.net |

| Pentacene with PMMA dielectric | 0.01 | - | OFET | researchgate.net |

| TIPS-Pentacene | - | - | Diode I-V, C-V | nih.gov |

Applications in Organic Electronic Devices: Fundamental Principles and Performance Considerations

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, serving as switches and amplifiers in integrated circuits, sensors, and displays. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active layer. Aryl-substituted pentacenes, including 6,13-Bis(4-biphenylyl)pentacene, are a class of materials investigated for their potential in OFETs due to their robust solid-state packing and electronic properties.

Device Architectures and Operating Mechanisms

The fundamental structure of an OFET consists of a substrate, a gate electrode, a gate dielectric layer, an organic semiconductor layer, and source and drain electrodes. inoe.ro The arrangement of these components defines the device architecture, with the most common configurations being top-gate and bottom-gate. acs.org In a bottom-gate structure, the gate electrode and dielectric are fabricated on the substrate first, followed by the deposition of the semiconductor and then the source/drain electrodes (top-contact) or vice-versa (bottom-contact). acs.orgresearchgate.net

The operation of an OFET relies on the modulation of charge carrier density in the semiconductor at the interface with the gate dielectric. acs.org When a voltage is applied to the gate electrode (VG), it creates an electric field across the dielectric. This field induces an accumulation of charge carriers (holes in the case of p-type semiconductors like pentacene (B32325) derivatives) at the semiconductor/dielectric interface, forming a conductive channel between the source and drain electrodes. acs.orgacs.org

Once this channel is formed, a voltage applied between the source and drain electrodes (VDS) drives the flow of these charge carriers, generating a source-drain current (IDS). acs.org The magnitude of IDS can be modulated by varying VG, allowing the transistor to function as a switch (on/off states) or an amplifier. The charge transport in this channel is highly dependent on the molecular ordering and morphology of the organic semiconductor film. nih.gov For pentacene-based materials, a high degree of crystallinity and favorable π-π stacking are desirable for efficient charge transport. nih.govresearchgate.net The operating principle is that of a field-effect modulated conductive channel, where the gate voltage controls the charge carrier concentration and, consequently, the conductivity of the device. acs.org

Table 1: Common OFET Device Architectures

| Architecture | Electrode Position Relative to Semiconductor | Key Features |

|---|---|---|

| Bottom-Gate, Bottom-Contact (BGBC) | Source/Drain electrodes are deposited before the semiconductor. | Simpler fabrication process; potential for higher contact resistance. |

| Bottom-Gate, Top-Contact (BGTC) | Source/Drain electrodes are deposited after the semiconductor. | Generally lower contact resistance; semiconductor is exposed during electrode deposition. inoe.roacs.org |

| Top-Gate, Bottom-Contact (TGBC) | Gate/dielectric are deposited on top of the semiconductor and electrodes. | Can offer better environmental stability. |

Impact of Semiconductor Processing and Interface Engineering on OFET Behavior

The performance of OFETs is critically dependent on the physical and electronic properties of the interface between the organic semiconductor and the gate dielectric, as this is where charge transport occurs. postech.ac.krpku.edu.cnrsc.org Consequently, both the processing of the semiconductor and the engineering of this interface are paramount for achieving high-performance devices.

Semiconductor processing techniques significantly influence the morphology, crystallinity, and molecular packing of the organic film. nih.gov Solution-based methods like spin-coating, drop-casting, and dip-coating are widely used for pentacene derivatives. researchgate.netsemanticscholar.orgmdpi.com The choice of solvent, deposition speed, and subsequent thermal annealing can control the grain size and orientation of the crystalline domains. semanticscholar.orgiphy.ac.cn For instance, slower solvent evaporation can lead to larger, more ordered crystals, which generally reduces the number of grain boundaries that can act as traps or barriers for charge carriers. mdpi.com However, the relationship is complex, as smaller, well-interconnected grains can sometimes provide better charge transport pathways. acs.org

Role of Gate Dielectrics in Field-Effect Modulation

The gate dielectric is a crucial component in an OFET, as it mediates the field-effect modulation that controls the transistor's operation. acs.org Its primary role is to electrically insulate the gate electrode from the semiconductor channel while efficiently coupling the gate voltage to induce charge accumulation. inoe.roacs.org The properties of the dielectric material directly influence key device parameters such as operating voltage, charge carrier mobility, and stability.

The capacitance of the gate dielectric is a critical factor. A higher capacitance allows for the induction of a given charge carrier density at a lower gate voltage. inoe.ro This is why high-k dielectric materials, such as aluminum oxide (Al₂O₃) and hafnium oxide (HfO₂), are often used to reduce the operating voltage of OFETs, which in turn lowers power consumption. inoe.ro

Beyond capacitance, the dielectric material's surface properties profoundly impact the performance of the transistor. The nature of the dielectric surface influences the growth, morphology, and molecular packing of the first few semiconductor layers where the conductive channel is formed. acs.orgsci-hub.red A smooth, defect-free surface with low trap density is essential for high mobility. acs.org Polymer dielectrics, such as polystyrene (PS) or poly(methyl methacrylate) (PMMA), are also widely studied. acs.orgosti.gov They offer advantages like solution processability and mechanical flexibility, making them compatible with low-cost, large-area fabrication on plastic substrates. However, functional groups and dipole disorder at the polymer dielectric surface can act as charge traps, potentially leading to device instability and hysteresis. sci-hub.red Therefore, selecting or modifying the gate dielectric is a key strategy for optimizing OFET performance. acs.org

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a prominent technology in displays and solid-state lighting, valued for their high contrast, vibrant colors, and thin, flexible form factors. The core of an OLED is a multilayered structure of organic thin films sandwiched between two electrodes. Pentacene derivatives, including those with biphenyl (B1667301) substitutions, have been explored as emissive materials, particularly for red light emission.

Principles of Electroluminescence and Charge Recombination

The fundamental process of light generation in an OLED is electroluminescence, which is the conversion of electrical energy into light. ias.ac.in This process involves several key steps:

Charge Injection: When a voltage is applied across the device, the anode injects holes (positive charge carriers) into the highest occupied molecular orbital (HOMO) of the organic layers, while the cathode injects electrons (negative charge carriers) into the lowest unoccupied molecular orbital (LUMO). ias.ac.in

Charge Transport: These injected holes and electrons migrate through the respective hole-transporting layer (HTL) and electron-transporting layer (ETL) towards the center of the device. ias.ac.in

Charge Recombination and Exciton (B1674681) Formation: The electrons and holes meet within an emissive layer (EML) and recombine to form a high-energy, excited state known as an exciton. ias.ac.in An exciton is essentially a bound electron-hole pair.

Radiative Decay: This exciton is unstable and can release its energy to return to the ground state. In electroluminescence, this energy is released in the form of a photon of light. ias.ac.in The color (wavelength) of the emitted light is determined by the energy difference between the excited state and the ground state of the emissive molecule.

For efficient light emission, the rates of electron and hole injection and transport should be balanced to ensure that a high proportion of charge carriers recombine within the emissive layer. iphy.ac.cn Multilayer device structures are designed to facilitate this balance and to confine the recombination zone within the EML, thereby maximizing the device's quantum efficiency. researchgate.net

Energy Transfer Mechanisms in Guest-Host Emitter Systems

To achieve high efficiency and color purity in OLEDs, a guest-host system is commonly employed in the emissive layer. u-tokyo.ac.jp In this configuration, a small amount of a highly emissive "guest" molecule (or dopant), such as a 6,13-bis(aryl)pentacene derivative, is dispersed within a "host" material. acs.org The host material typically has a wider energy gap and constitutes the bulk of the EML.

The primary mechanism for light emission in such a system is Förster Resonance Energy Transfer (FRET). researchgate.net The process unfolds as follows:

Charge recombination occurs predominantly on the host molecules, as they are present in much higher concentrations. This creates excitons on the host.

If the guest molecule is in close proximity (typically within 10 nm), the energy from the host exciton can be non-radiatively transferred to the guest molecule, promoting it to an excited state. researchgate.net

The excited guest molecule then radiatively decays by emitting a photon.

For efficient Förster transfer to occur, there must be a good spectral overlap between the emission spectrum of the host and the absorption spectrum of the guest. researchgate.net This ensures that the energy released by the host matches the energy required to excite the guest. By using a guest-host system, concentration quenching—a phenomenon where high concentrations of emitter molecules can lead to non-radiative decay pathways and reduced efficiency—is minimized. researchgate.net Furthermore, the host material can be chosen for its excellent charge-transport properties, while the guest is selected for its high photoluminescence quantum yield and desired emission color, allowing for the optimization of different functions within a single layer. u-tokyo.ac.jpnih.gov In some systems, charge carriers may also be directly trapped and recombine on the guest molecules, a process that can occur in parallel with Förster energy transfer. researchgate.net

Organic Photovoltaics (OPVs) and Photodetectors

Pentacene and its functionalized derivatives are frequently utilized as the electron-donating material in organic photovoltaic (OPV) cells and organic photodetectors (OPDs). nih.govresearchgate.net Their primary role is to absorb photons, creating bound electron-hole pairs known as excitons, and to transport the resulting positive charge carriers (holes). The performance of these devices is intrinsically linked to the efficiency of light absorption, exciton diffusion, and charge carrier mobility. wordpress.com The choice of substituents on the pentacene core, such as the 4-biphenylyl groups in this compound, is a critical strategy for tuning the material's electronic properties, solubility, and solid-state packing, all of which influence device performance. nih.govacs.org

The fundamental mechanism for generating free charge carriers in organic solar cells involves the dissociation of photogenerated excitons at a donor-acceptor (D-A) interface. osti.govmdpi.com Due to the low dielectric constant of organic materials, excitons are strongly bound (with binding energies of 0.2–1.5 eV) and require an energetic driving force to separate into free electrons and holes. osti.govaps.org This is achieved by creating a heterojunction between an electron donor material, such as a pentacene derivative, and an electron acceptor material, typically a fullerene derivative like C60. wordpress.comresearchgate.net

Upon absorbing a photon, the donor material forms an exciton. This exciton diffuses to the D-A interface, where the energy offset between the molecular orbitals of the donor and acceptor facilitates the transfer of the electron from the donor's lowest unoccupied molecular orbital (LUMO) to the acceptor's LUMO. This process forms an interfacial charge-transfer (CT) state, which is a bound electron-hole pair located on adjacent donor and acceptor molecules. osti.govaps.org The efficient separation of this CT state into free charge carriers, which can then be transported to the electrodes, is crucial for device performance. researchgate.net

The efficiency of exciton dissociation and charge separation is highly dependent on the morphology of the D-A interface and the specific electronic properties of the materials. researchgate.netnih.gov While extensive research exists on pentacene/C60 heterojunctions, specific studies detailing the exciton dynamics, charge transfer state energies, and dissociation yields for this compound are not prominently featured in the reviewed literature.

A primary goal in the development of OPVs and OPDs is to maximize the photoconductive response and the external quantum efficiency (EQE), which is the ratio of collected charge carriers to incident photons. Several strategies are employed to achieve this with pentacene-based materials.

Singlet Exciton Fission: One of the most promising strategies, particularly for pentacene derivatives, is harnessing a process called singlet exciton fission (SEF). In SEF, a single high-energy singlet exciton, created by one photon, non-radiatively converts into two lower-energy triplet excitons. uni-tuebingen.deacs.org If both of these triplet excitons can be dissociated at a D-A interface, it's theoretically possible to generate two electron-hole pairs from a single photon, potentially doubling the photocurrent and leading to EQEs greater than 100%. uni-tuebingen.deacs.org The energetic condition for efficient SEF is that the energy of the singlet state is approximately twice the energy of the triplet state (E(S1) ≈ 2 * E(T1)). This phenomenon has been successfully demonstrated in devices using pentacene. researchgate.net

Molecular and Morphological Engineering: The chemical structure of the pentacene derivative plays a crucial role. Functionalization, such as the addition of biphenyl groups, can be used to:

Tune Energy Levels: Adjust the highest occupied molecular orbital (HOMO) and LUMO energy levels to optimize the open-circuit voltage (Voc) and the driving force for charge transfer at the interface. wordpress.comacs.org

Control Morphology: Influence the solid-state packing and crystallinity of the material in thin films. A well-ordered crystalline structure can enhance exciton diffusion lengths and charge carrier mobility, leading to improved photocurrent. sigmaaldrich.com

Improve Stability: Enhance the material's resistance to photo-oxidation, which is a common degradation pathway for pentacene. acs.org

Blending the pentacene derivative with the acceptor material to form a bulk heterojunction (BHJ) is a common device architecture that maximizes the interfacial area for exciton dissociation. kjmm.org Optimizing the morphology of this blend is critical for creating continuous pathways for both electron and hole transport to their respective electrodes. nih.gov

While these strategies are well-established for the pentacene class of materials, specific reports on the implementation and success of these strategies for enhancing the photoconductive response and quantum yield of this compound were not identified in the available research.

Integration into Emerging Flexible and Wearable Electronic Devices

Organic semiconductors are highly attractive for next-generation electronics due to their inherent mechanical flexibility, light weight, and potential for low-cost, large-area fabrication via solution-based processes like printing. nih.govresearchgate.net These characteristics make them ideal candidates for integration into flexible displays, smart fabrics, wearable sensors, and conformable solar cells. dntb.gov.uaresearchgate.net

The suitability of a material like this compound for such applications depends on several factors:

Solution Processability: The biphenyl substituents are expected to enhance the solubility of the pentacene core, which is notoriously insoluble. nih.gov Good solubility allows the material to be formulated into inks for printing and coating on flexible plastic substrates. researchgate.net

Mechanical Resilience: The material must be able to withstand the mechanical stress of bending and stretching without significant degradation of its electronic performance.

The development of solution-processable pentacene derivatives has been a significant step toward realizing flexible organic electronics. sigmaaldrich.com However, specific studies demonstrating the fabrication and performance of flexible or wearable devices incorporating this compound are not detailed in the surveyed literature.

Structure Function Relationships in 6,13 Bis 4 Biphenylyl Pentacene and Aryl Substituted Analogs

Influence of Biphenylyl Moiety Conformation and Torsional Dynamics on Electronic Coupling

The conformation of the biphenylyl moieties in 6,13-Bis(4-biphenylyl)pentacene significantly impacts the electronic coupling between adjacent molecules, a critical factor for efficient charge transport. The torsional angle between the pentacene (B32325) core and the pendant aryl groups is a key determinant of the molecular packing and, consequently, the intermolecular electronic interactions.

In many aryl-substituted pentacenes, the aryl groups are twisted relative to the pentacene backbone. For instance, in one studied derivative, the pendant phenyl ring and the pentacene core are twisted by approximately 71°. beilstein-journals.orgresearchgate.net This orthogonal orientation limits the electronic communication between the pentacene core and the substituents. nih.gov This lack of communication is evident in UV-vis absorption spectra, where the characteristic absorptions of the pentacene unit remain largely unchanged regardless of the nature of the aryl substituent. beilstein-journals.orgnih.gov The hindered rotation around the aryl-pentacene C-C bond enforces a preferred conformation where the π-system of the aryl group is orthogonal to that of the pentacene. nih.gov

While this twisting might seem to hinder electronic processes, it plays a crucial role in preventing the detrimental effects of excessive π-π stacking that can lead to instability. The torsional dynamics, or the degree of rotational freedom of the biphenylyl groups, can influence the solid-state packing. In some cases, this leads to arrangements like the "sandwich herringbone" motif, where dimeric pairs of pentacene molecules exhibit face-to-face π-stacking with an interplanar distance of around 3.40 Å. beilstein-journals.orgresearchgate.net This controlled proximity, facilitated by the bulky yet conformationally flexible biphenylyl groups, can still allow for significant electronic coupling between the pentacene cores of neighboring molecules, which is essential for charge transport.

Steric and Electronic Effects of Substituents on Molecular Self-Assembly and Packing

The size, shape, and electronic nature of aryl substituents at the 6 and 13 positions of the pentacene core are powerful tools for directing molecular self-assembly and controlling the solid-state packing arrangement. These factors collectively determine the intermolecular interactions, which in turn govern the material's electronic properties.

Steric Effects: Bulky substituents, such as the biphenylyl groups in this compound, play a significant steric role. They can prevent the dense, herringbone packing characteristic of unsubstituted pentacene, which, while having strong electronic coupling, can also lead to instability. beilstein-journals.org The introduction of bulky groups can enforce a more two-dimensional "bricklayer" or a one-dimensional slipped-stack packing motif. beilstein-journals.org These alternative packing arrangements can facilitate charge transport by creating pathways for charge carriers to move between molecules. The strategy of using bulky substituents to control packing has been effectively demonstrated in various π-conjugated systems, leading to high-performance organic electronic devices. acs.org For instance, the use of large triisopropylsilylethynyl (TIPS) groups in TIPS-pentacene significantly improves solubility and promotes a 2D bricklayer packing, enhancing charge transport by several orders of magnitude. beilstein-journals.orgresearchgate.net

Electronic Effects: The electronic properties of the aryl substituents also influence self-assembly. Electron-donating or electron-withdrawing groups on the aryl rings can introduce dipole moments and alter the intermolecular electrostatic interactions. For example, the introduction of fluorine atoms into the aryl substituents can lead to C-H···F interactions, which can support and direct the molecular packing. acs.org Similarly, the presence of heteroatoms in the substituents can lead to additional intermolecular interactions, further influencing the solid-state structure. acs.org However, studies on various aryl-substituted pentacenes have shown that the electronic communication between the substituent and the pentacene core is often limited due to the orthogonal orientation of the two moieties. beilstein-journals.orgnih.gov This suggests that the primary influence of the aryl group on the electronic properties of the material is often through its effect on the solid-state packing rather than direct electronic perturbation of the pentacene core. nih.gov

The interplay between steric and electronic effects is complex, and predicting the resulting solid-state structure can be challenging. beilstein-journals.org However, by systematically varying the aryl substituents, researchers can gain insights into the design principles for achieving desired packing motifs.

Correlation between Solid-State Structural Order and Charge Carrier Transport Efficiency

A direct and crucial correlation exists between the solid-state structural order of aryl-substituted pentacenes and their charge carrier transport efficiency. The arrangement of molecules in the solid state dictates the magnitude of the electronic coupling between adjacent molecules, which is a primary determinant of how easily charge carriers (holes or electrons) can move through the material.

Different packing motifs give rise to varying degrees of π-orbital overlap between neighboring pentacene cores. The three predominant packing patterns observed for pentacene derivatives are the herringbone, 1D slipped-stack, and 2D bricklayer arrangements. beilstein-journals.org

Herringbone Packing: While common in unsubstituted pentacene and providing strong electronic coupling, this edge-to-face arrangement can be less favorable for charge transport in certain device architectures compared to face-to-face arrangements. beilstein-journals.org

1D Slipped-Stack and 2D Bricklayer Packing: These motifs, often induced by functionalization at the 6- and 13-positions, can lead to significant face-to-face π-stacking. beilstein-journals.org This co-facial arrangement is generally considered beneficial for charge transport as it maximizes the overlap of the π-orbitals, creating efficient pathways for charge carriers to hop between molecules.

The interplanar distance between the stacked pentacene cores is a critical parameter. Shorter distances generally lead to stronger electronic coupling and higher charge carrier mobility. For instance, in some aryl-substituted pentacenes, face-to-face π-stacking with interplanar distances of approximately 3.40 Å to 3.42 Å has been observed. beilstein-journals.org In comparison, the introduction of triisopropylsilylethynyl (TIPS) groups has led to even closer packing with interplanar distances of 3.30 to 3.35 Å, resulting in enhanced charge transport properties. acs.org

The degree of structural order is also paramount. Well-ordered crystalline domains with minimal defects and grain boundaries are essential for efficient long-range charge transport. Solution-processing techniques that promote the formation of large, highly crystalline grains are therefore critical for fabricating high-performance devices. The use of bulky, solubilizing substituents not only influences the packing motif but also facilitates these processing methods.

Design Principles for Modulating Optoelectronic Response through Aryl Functionalization